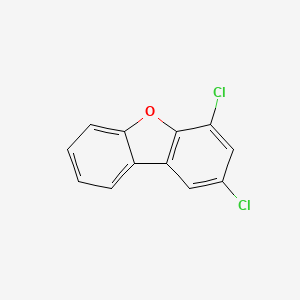

2,4-Dichlorodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTCKMYRNOGUOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017147 | |

| Record name | 2,4-Dichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24478-74-8 | |

| Record name | 2,4-Dichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024478748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N08E6IT7WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of 2,4 Dichlorodibenzofuran Formation

De Novo Synthesis Mechanisms in Combustion and Thermal Processes

De novo synthesis is a primary pathway for the formation of polychlorinated dibenzofurans (PCDFs), including 2,4-Dichlorodibenzofuran, in processes such as waste incineration. researchgate.netunimib.it This process involves the formation of these compounds from elemental carbon, hydrogen, chlorine, and oxygen, rather than from pre-existing chlorinated aromatic precursors. pops.int The reactions are typically catalyzed by metal species present on the surface of fly ash or soot particles. researchgate.netunimib.it

Role of Precursors (e.g., Chlorophenols, Chlorinated Biphenyls, Chlorinated Diphenyl Ethers)

While de novo synthesis is significant, the formation of this compound can also occur through precursor pathways involving chlorinated aromatic compounds. researchgate.netpops.int

Chlorophenols: Chlorophenols are well-established precursors to PCDFs. researchgate.netresearchgate.net For instance, 2-chlorophenol (B165306) can undergo reactions to form dichlorodibenzofurans. nih.govnih.gov The condensation of two chlorophenol molecules is a recognized route to PCDF formation. nih.gov Studies have shown that the pyrolysis and oxidation of 2-chlorophenol can yield 4,6-dichlorodibenzofuran (B14162020) as a major product. nih.govnih.gov

Chlorinated Biphenyls (PCBs): Polychlorinated biphenyls are another class of precursors. pops.int The thermal degradation of PCBs, especially in the presence of oxygen, can lead to the formation of PCDFs. publications.gc.ca For example, the oxidation of 4-chlorobiphenyl (B17849) has been shown to produce monochlorodibenzofurans and dichlorodibenzofurans. murdoch.edu.au

Chlorinated Diphenyl Ethers: These compounds are considered highly probable precursors for PCDFs due to their structural similarity. publications.gc.ca Polychlorinated diphenyl ethers are known contaminants in chlorophenol preparations and their pyrolysis readily yields dibenzofurans. publications.gc.caaccustandard.com The thermolysis of polybrominated diphenyl ethers in the presence of a chlorine source can also lead to the formation of brominated-chlorinated diphenyl ethers, which can act as precursors to mixed halogenated dibenzofurans. researchgate.net

Catalytic Surface-Mediated Reactions (e.g., Metal Oxides like CuO, Fe2O3)

The surfaces of fly ash particles, often rich in metal oxides, play a crucial catalytic role in the formation of PCDFs. researchgate.netunimib.it Copper (II) oxide (CuO) and Iron (III) oxide (Fe2O3) are particularly effective catalysts. nih.govnih.govaaqr.org

The general order of catalytic promotion for PCDF formation by different metal compounds has been reported as: CuCl2 > FeCl3 > ZnCl2 >> CuO > Fe2O3 > ZnO. aaqr.org This indicates that metal chlorides are significantly more active catalysts than metal oxides. aaqr.org

Studies on the reaction of 2-chlorophenol over a CuO/silica (B1680970) surface have provided detailed insights into these catalytic mechanisms. nih.govlsu.edu Similarly, the role of iron oxides has been investigated, showing that while copper is a more potent catalyst, the higher abundance of iron in fly ash makes its contribution significant. nih.govdioxin20xx.org

The Langmuir-Hinshelwood (L-H) mechanism involves the reaction between two species that are both adsorbed onto the catalyst surface. nih.govlsu.edu In the context of PCDF formation, this pathway is considered dominant for the formation of dichlorodibenzofuran. nih.govlsu.edu Specifically, radical-radical surface reactions are the main channel for the formation of dichlorodibenzofuran (DCDF). nih.govlsu.edu For example, the coupling of two adsorbed 2-chlorophenol molecules on a fly ash surface can lead to PCDF formation via an L-H type mechanism. nih.gov Research on the reaction of 2-chlorophenol over a CuO surface has indicated negative reaction orders for DCDF formation, which is characteristic of a Langmuir-Hinshelwood mechanism. acs.org

The Eley-Rideal (E-R) mechanism involves a reaction between a gas-phase molecule and a species adsorbed on the catalyst surface. nih.govlsu.edu While the L-H mechanism is favored for PCDF formation, the E-R mechanism is considered the preferred route for the formation of polychlorinated dibenzo-p-dioxins (PCDDs). nih.govlsu.edu However, some studies suggest that an E-R mechanism, involving a gas-phase molecule and a surface-bound radical, could also be responsible for the formation of both PCDDs and PCDFs on surfaces. osti.gov

Langmuir-Hinshelwood Mechanisms for Dichlorodibenzofuran Formation

Gas-Phase Oxidative Thermal Degradation Processes

Homogeneous, gas-phase reactions also contribute to the formation of this compound, particularly at higher temperatures. researchgate.netnih.gov The oxidative thermal degradation of precursors like 2-chlorophenol in the gas phase has been studied extensively. nih.govosti.gov In these processes, radical species such as hydroxyl (.OH) and chlorine (Cl.) radicals play a crucial role. nih.gov

Under oxidative conditions, the reaction of 2-chlorophenol has been shown to produce 4,6-dichlorodibenzofuran as the major PCDF product. nih.gov This is in contrast to pyrolysis (thermal degradation in the absence of oxygen), where dibenzo-p-dioxin (B167043) is often the primary product. nih.gov The presence of oxygen favors the formation of 4,6-DCDF through pathways involving the abstraction of a hydrogen atom. nih.gov

Influence of Temperature and Chlorine Availability on Formation Profiles

The formation of this compound is highly dependent on both temperature and the availability of chlorine.

Temperature: There are two primary temperature windows for PCDF formation. Heterogeneous, surface-catalyzed reactions typically occur at lower temperatures, in the range of 200°C to 400°C. researchgate.netunimib.it Homogeneous, gas-phase reactions are more prevalent at higher temperatures, between 500°C and 800°C. researchgate.net Studies on the pyrolysis of 2-monochlorophenol over an Fe2O3/Silica surface showed that the maximum yield of 4,6-dichlorodibenzofuran occurred at 250°C. nih.gov In gas-phase oxidation of 2-chlorophenol, the formation of 4,6-DCDF has been observed at temperatures as low as 400°C. nih.gov At very high temperatures (above 800°C), the decomposition of PCDFs generally occurs. pops.int

Chlorine Availability: Chlorine is a critical component for the formation of chlorinated dibenzofurans. unimib.itpops.int The availability of chlorine, either from the fuel source, inorganic chlorides like CuCl2, or from the decomposition of chlorinated precursors, directly influences the degree of chlorination of the resulting PCDF congeners. aaqr.org The de novo synthesis pathway is driven by the presence of chlorine, which can act as a chlorinating agent in either the solid or gas phase. unimib.it However, an excess of chlorine can potentially inhibit the de novo formation process. unimib.it

Energetic Considerations and Isomer Stability during Formation

The stability of different dichlorodibenzofuran isomers is a key factor influencing their relative abundance in reaction products. Theoretical calculations using methods like G3XMP2 model chemistry and density functional theory (DFT) have been employed to predict the standard gas-phase enthalpies of formation for various PCDF congeners. acs.org These studies indicate that the substitution pattern of chlorine atoms significantly affects the thermodynamic stability of the isomers. acs.org

Generally, the stability of PCDF isomers is influenced by the positional interactions of the chlorine substituents. acs.org While chlorine substitution at positions 1 or 9 tends to result in more stable isomers, simultaneous substitution at both positions 1 and 9 can lead to strong repulsion between the chlorine atoms, decreasing stability. acs.org The relative stability of different isomers, in turn, can influence the product distribution in formation reactions. For instance, in the pyrolysis of monochlorophenols, the formation of the most stable monochloro-phenoxyl radical isomer, p-chlorophenoxyl, is favored, which subsequently leads to a higher yield of dichlorodibenzofuran. lsu.edu

Table 1: Energetic Properties of Selected Dichlorodibenzofuran Isomers This table is interactive. You can sort the data by clicking on the column headers.

| Isomer | Enthalpy of Formation (kJ/mol) | Relative Stability |

| 1,9-Dichlorodibenzofuran | Data not available | Potentially high |

| 2,8-Dichlorodibenzofuran (B1206507) | Data not available | Moderate |

| This compound | Data not available | Moderate |

| 4,6-Dichlorodibenzofuran | Data not available | Moderate |

Formation as Byproducts of Industrial Chemical Synthesis (e.g., Pesticides, Polychlorinated Biphenyls)

This compound can be formed as an unintentional byproduct during the manufacturing of certain industrial chemicals, most notably in the production of pesticides and polychlorinated biphenyls (PCBs).

The synthesis of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) involves the use of 2,4-dichlorophenol (B122985) as a precursor. wikipedia.org Under certain reaction conditions, particularly at elevated temperatures, self-condensation of 2,4-dichlorophenol can occur, leading to the formation of various PCDD/F isomers, including this compound. The combustion of pesticides containing chlorinated aromatic compounds can also generate PCDFs. researchgate.net

Commercial PCB mixtures have been found to contain PCDFs as impurities, formed during the high-temperature manufacturing processes. nih.gov The thermal decomposition of PCBs, such as in accidental fires involving electrical equipment containing PCB-based dielectric fluids, can also lead to the significant formation of PCDFs. nih.gov The specific isomers formed depend on the composition of the PCB mixture and the conditions of the thermal event. epa.gov

Isomer-Specific Formation Kinetics and Yields of Dichlorodibenzofurans

The kinetics and yields of dichlorodibenzofuran isomer formation are highly dependent on the reaction pathway and the specific precursors involved.

In surface-mediated reactions, such as the reaction of 2-chlorophenol on a CuO/silica surface, the formation of dichlorodibenzofuran (DCDF) isomers has been shown to follow a Langmuir-Hinshelwood mechanism. nih.govnih.govacs.org This mechanism involves the reaction between two adsorbed species on the catalyst surface. researchgate.net Specifically, the formation of 4,6-dichlorodibenzofuran (a DCDF isomer) from 2-chlorophenol is proposed to occur through the recombination of two carbon-centered 2-chlorophenoxy radicals on the surface. researchgate.net The reaction order for DCDF formation in these systems is often negative, indicating that the reaction rate decreases as the concentration of the reactant increases, a characteristic of the Langmuir-Hinshelwood model. acs.org

In contrast, the formation of polychlorinated dibenzo-p-dioxins (PCDDs) under similar conditions often follows an Eley-Rideal mechanism, where a gas-phase molecule reacts with a surface-adsorbed species. nih.govnih.govacs.orgresearchgate.net This difference in mechanism can lead to varying yields of PCDFs versus PCDDs depending on the reaction conditions.

The yield of specific DCDF isomers is also influenced by temperature. For example, in the pyrolysis of 2-chlorophenol or 4-chlorophenol, dichlorodibenzofuran is formed at 700°C. osti.gov The presence of other chlorinated compounds can also affect the yield and isomer distribution. For instance, in the co-pyrolysis of 2-monochlorophenol (2-MCP) and 1,2-dichlorobenzene (B45396) (1,2-DCBz) over a copper oxide catalyst, an increase in the 1,2-DCBz content can shift the maximum formation yield of 4,6-dichlorodibenzofuran to a lower temperature (from 350°C to 250°C). acs.org

Environmental Distribution and Bioaccumulation Dynamics of Dichlorodibenzofurans

Occurrence in Atmospheric Compartments

Dichlorodibenzofurans, along with other PCDFs, are released into the atmosphere from industrial processes and incomplete combustion. Once in the atmosphere, these compounds can be transported over long distances, often adsorbed onto airborne particles. regulations.gov The atmospheric lifetime of these compounds is influenced by reactions with hydroxyl radicals, but their association with particulate matter can extend their persistence. regulations.gov

Studies have shown that the concentrations of PCDD/Fs in the atmosphere can vary seasonally. For instance, in some locations, higher concentrations have been observed during colder winter months, which may be attributed to increased emissions from heating sources and specific atmospheric conditions. environment.govt.nz The contribution of different PCDF congeners to the total toxic equivalency (TEQ) in air samples can also fluctuate, with some congeners being more prevalent during certain times of the year. environment.govt.nz

Distribution in Aquatic Ecosystems (Water Columns, Sediments)

When dichlorodibenzofurans enter aquatic environments, they tend to partition between the water column and suspended particles or humic substances. regulations.gov Due to their hydrophobic nature, they have a strong affinity for particulate matter and eventually settle into the sediment, which is considered the primary environmental sink for these compounds. regulations.gov

In the water column, lower chlorinated congeners, such as dichlorinated dioxins and mono- through trichlorinated furans, can be more dominant. oup.com However, the majority of PCDD/Fs in aquatic systems become associated with sediments. regulations.gov Studies of river sediments have revealed high concentrations of various PCDD/F congeners, with profiles often reflecting historical industrial inputs. helsinki.fi For example, in some contaminated rivers, the congener profiles in the sediment have been linked to specific wood preservatives used in the past. helsinki.fi

Presence in Terrestrial Environments (Soils, Vegetation)

Dichlorodibenzofurans and other PCDFs can be deposited onto soil and vegetation from the atmosphere. researchgate.net Once in the soil, they exhibit low potential for significant leaching or volatilization, especially when sorbed to particulate matter. regulations.gov The persistence of these compounds in soil is high, with studies showing little to no degradation over several years. regulations.gov

The uptake of these compounds by plants can occur, and the distribution between soil and vegetation can be influenced by the specific congener and plant species. researchgate.net Research has indicated that tree bark can be a passive collector of airborne organic pollutants, including PCDD/Fs, and can be used to estimate the deposition fluxes to the soil in a particular region. researchgate.net The congener profiles in soil and vegetation can sometimes differ, potentially due to the proximity of sampling locations to emission sources. researchgate.net Furthermore, the application of certain herbicides, such as 2,4-D, in urban and agricultural settings can contribute to the presence of related compounds in the soil, where their mobility is influenced by soil properties like organic matter content and pH. nih.gov

Bioaccumulation and Trophic Transfer in Ecological Food Webs

Bioaccumulation is the process where an organism absorbs a substance from its environment faster than it can eliminate it, leading to its accumulation in tissues. epa.gov Biomagnification is the subsequent increase in the concentration of that substance at successively higher levels in a food chain. wikipedia.org Dichlorodibenzofurans, like other persistent organic pollutants, have the potential to bioaccumulate and biomagnify in ecological food webs. epa.govcimi.org

Bioconcentration Factors in Aquatic Biota (e.g., Fish)

The bioconcentration factor (BCF) quantifies the accumulation of a chemical in an aquatic organism from the surrounding water. tidjma.tn Fish and other aquatic organisms can accumulate 2,3,7,8-substituted PCDD/Fs from the water column and sediments. regulations.gov The process often begins with uptake by benthic organisms from sediment pore waters and ingestion of contaminated particles. regulations.gov

The BCF for a specific chemical can be influenced by factors such as its lipid solubility. ecetoc.org For dichlorodibenzofurans, their hydrophobic nature contributes to their tendency to accumulate in the fatty tissues of aquatic organisms. tandfonline.com Studies have reported a range of BCF values for different PCDD/F congeners in various fish species. For instance, the half-life of 3,6-dichlorodibenzofuran (B12910135) in rainbow trout has been estimated at 24 days. oup.com

Table 1: Reported Bioconcentration Factors (BCF) for Select Dibenzofuran (B1670420) Congeners in Fish

| Compound | Fish Species | BCF Value | Reference |

| 3,6-Dichlorodibenzofuran | Rainbow Trout | Half-life of 24 days | oup.com |

| 2,8-Dichlorodibenzofuran (B1206507) | Not Specified | 5.44 (Log BCF) |

Note: This table is for illustrative purposes and includes data for dichlorodibenzofuran congeners to provide context.

Biomagnification Across Trophic Levels

Biomagnification occurs as contaminants are transferred up the food chain from prey to predator. epa.gov Organisms at higher trophic levels consume prey containing these compounds, leading to an increased concentration in their own tissues. wikipedia.org This process is particularly concerning for persistent and lipophilic (fat-soluble) compounds like dichlorodibenzofurans. eaht.org

Congener-Specific Bioaccumulation Potentials in Non-Human Biota

The bioaccumulation potential of PCDFs varies significantly among different congeners and species. tandfonline.com The substitution pattern of chlorine atoms on the dibenzofuran structure is a key determinant of a congener's persistence and bioaccumulative behavior. tandfonline.com

Congeners with 2,3,7,8-substitution are generally more persistent and bioaccumulative because they are less susceptible to metabolic breakdown. tandfonline.com In contrast, congeners without this specific substitution pattern may be more readily metabolized and eliminated. For example, studies on polychaetes have shown that some species preferentially accumulate certain congeners like 2,3,7,8-TCDF. The bioaccumulation potential is also influenced by the organism's ability to metabolize these compounds, which can vary between species. tandfonline.com Research on rainbow trout has shown that the biological half-lives of different dichlorodibenzofuran congeners can vary, indicating congener-specific differences in bioaccumulation. oup.com

Environmental Fate and Transformation Processes of 2,4 Dichlorodibenzofuran

Photochemical Degradation Pathways in Environmental Matrices

Sunlight-induced reactions are a significant factor in the natural attenuation of chlorinated dibenzofurans in the environment. These processes can occur through direct absorption of light energy by the molecule or via indirect mechanisms involving other light-absorbing substances.

Direct photolysis occurs when a molecule absorbs photons from sunlight, leading to an excited state that can result in chemical transformation. For chlorinated dibenzofurans, this process primarily involves the cleavage of carbon-chlorine (C-Cl) bonds. Research on related compounds, such as 2,8-dichlorodibenzofuran (B1206507), demonstrates that irradiation leads to reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, forming less chlorinated and generally less toxic products. nih.gov

Table 1: Key Aspects of Direct Photolysis of Chlorinated Dibenzofurans

| Feature | Description | Relevant Findings |

| Primary Mechanism | Reductive Dechlorination | Absorption of UV light leads to the cleavage of the carbon-chlorine bond, followed by hydrogen abstraction. nih.gov |

| Key Products | Less Chlorinated Congeners | The main products are monochlorodibenzofurans and, eventually, the parent dibenzofuran (B1670420) molecule. nih.gov |

| Influencing Factors | Light Wavelength & Intensity | Degradation is dependent on the availability of sunlight in the appropriate UV spectrum. mdpi.com |

| Environmental Significance | Natural Attenuation | Considered a significant pathway for the breakdown of these compounds on surfaces and in clear, sunlit waters. nih.gov |

Indirect photolysis, or photosensitized reaction, is a critical degradation pathway in natural waters where direct photolysis may be limited by light attenuation. This process involves natural photosensitizers, primarily dissolved organic matter (DOM), such as humic and fulvic acids. rsc.orgnih.gov These substances absorb sunlight and transfer the energy to either molecular oxygen or the pollutant itself, generating highly reactive species. nih.gov

The main reactive species produced include singlet oxygen (¹O₂), hydroxyl radicals (•OH), and excited triplet states of DOM (³DOM*). nih.gov These reactive intermediates can then attack the 2,4-dichlorodibenzofuran molecule. Hydroxyl radicals are powerful, non-selective oxidants that can lead to hydroxylation and ring cleavage. Singlet oxygen can also react with the aromatic structure. Studies on similar hydrophobic organic contaminants have shown that these photosensitized reactions can be a major transformation pathway, sometimes more significant than biodegradation in surface waters. nih.govnih.gov The efficiency of this process depends on the concentration and chemical characteristics of the DOM, as well as the water chemistry. rsc.orgalaska.edu

Direct Photolysis Mechanisms

Microbial Degradation and Biotransformation

Microorganisms play a crucial role in the ultimate breakdown and mineralization of this compound. Both aerobic and anaerobic microbes have evolved distinct enzymatic pathways to transform this and other chlorinated aromatic compounds.

Under aerobic conditions, the primary mechanism for the breakdown of aromatic compounds like dichlorodibenzofuran is initiated by dioxygenase enzymes. jst.go.jputh.gr Bacteria, particularly species from genera such as Sphingomonas and Pseudomonas, utilize angular dioxygenases to attack the aromatic ring adjacent to the ether bridge. researchgate.netnih.gov

This initial step involves the incorporation of two oxygen atoms to form an unstable dihydroxylated intermediate (a cis-dihydrodiol), which then rearomatizes. mdpi.com This is followed by cleavage of the aromatic ring, typically by an extradiol dioxygenase, leading to a meta-cleavage product. researchgate.net Subsequent hydrolysis and further enzymatic reactions break down the linear product into intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to mineralization. mdpi.com While lower chlorinated dibenzofurans can be degraded, the presence of multiple chlorine atoms can hinder enzymatic activity, making highly chlorinated congeners more recalcitrant under aerobic conditions. asm.org

Table 2: Simplified Aerobic Degradation Pathway of Dichlorodibenzofuran

| Step | Enzymatic Action | Intermediate/Product |

| 1. Initial Attack | Angular Dioxygenase | Dihydroxylated dichlorodibenzofuran (cis-dihydrodiol) |

| 2. Ring Cleavage | Extradiol Dioxygenase | Meta-cleavage product (a chlorinated hydroxymuconic semialdehyde derivative) |

| 3. Hydrolysis | Hydrolase | Chlorinated salicylic (B10762653) acid or chlorocatechol derivatives |

| 4. Further Degradation | Various Enzymes | Intermediates of the TCA cycle (e.g., succinate, pyruvate) |

In anaerobic environments such as sediments and water-logged soils, reductive dechlorination is the principal biodegradation pathway for highly chlorinated compounds. uth.grhelsinki.fi This process, also known as dehalorespiration, involves anaerobic bacteria using the chlorinated compound as a terminal electron acceptor to gain energy. researchgate.net

For dichlorodibenzofurans, this process involves the sequential removal of chlorine atoms, replacing them with hydrogen. neptjournal.com Studies on the closely related 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TeCDF) have shown that dechlorination occurs via trichloro- and then dichlorodibenzofuran intermediates. helsinki.finih.govresearchgate.net For instance, the main pathway for 1,2,3,4-TeCDF was dechlorination to 1,3,4-trichlorodibenzofuran (B13748373) and subsequently to 1,3-dichlorodibenzofuran. helsinki.finih.gov This process reduces the toxicity of the compound, as toxicity is generally correlated with the degree of chlorination and specific substitution patterns. Bacteria from the phylum Chloroflexi, particularly those related to the genus Dehalococcoides, have been implicated in the reductive dechlorination of chlorinated dioxins and furans. neptjournal.comhelsinki.fi

The complete degradation of this compound in the environment is rarely accomplished by a single microbial species. Instead, it relies on the synergistic activities of a complex microbial community. nih.govnih.gov The structure and dynamics of this community are critical for effective bioremediation.

In a contaminated site, different microbial populations may carry out different steps of the degradation process. For instance, anaerobic bacteria like Dehalococcoides may first perform reductive dechlorination. researchgate.netneptjournal.com The resulting less-chlorinated or non-chlorinated intermediates can then be mineralized by aerobic bacteria that possess dioxygenase enzymes. uth.grnih.gov The presence of the contaminant can act as a selective pressure, leading to the enrichment of specific degrader populations over time. nih.govaesacademy.org Studies using advanced molecular techniques like 16S rRNA gene sequencing have revealed that the composition of the microbial community changes significantly during the degradation of chlorinated dibenzofurans. nih.govresearchgate.net Genera such as Sphingomonas, Pseudomonas, Rhodococcus, and Bordetella have been observed to increase in abundance in environments where these contaminants are being degraded, highlighting the collaborative nature of bioremediation. nih.govresearchgate.net

Anaerobic Reductive Dechlorination Processes

Adsorption and Desorption Dynamics in Soils and Sediments

The mobility and distribution of this compound in the environment are significantly influenced by its adsorption to soil and sediment particles. Chlorinated dibenzofurans, as a group, are known for their high lipophilicity, or "fat-loving" nature, which results in a strong tendency to bind to organic matter present in soils and sediments. scialert.net This process, known as sorption, reduces their availability in the water phase and consequently limits their potential for leaching into groundwater. scialert.net

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of a chemical's sorption to soil or sediment. It normalizes the sorption coefficient (Kd) to the fraction of organic carbon in the solid phase. chemsafetypro.com A high Koc value indicates that the chemical will be predominantly found sorbed to particles rather than dissolved in the surrounding water. greenwayweedsolutions.com For persistent organic pollutants like CDFs, higher Koc values correlate with lower mobility and a greater likelihood of accumulation in soil and sediment.

Desorption, the process by which a sorbed chemical is released back into the water phase, is also a critical factor in its long-term fate. For compounds strongly bound to soil or sediment, desorption can be a slow process, contributing to their persistence in these compartments.

Table 1: Illustrative Sorption Data for a Related Dichlorodibenzofuran Congener

| Compound | Log Koc (L/kg) | Mobility Class | Reference |

| 2,8-Dichlorodibenzofuran | No specific value found | Likely Low to Immobile | Inferred from general CDF properties scialert.net |

Note: Specific Koc values for this compound were not found in the reviewed literature. The mobility class is an estimation based on the general properties of chlorinated dibenzofurans.

Volatilization from Environmental Surfaces

Volatilization is the process by which a chemical transforms from a liquid or solid state into a vapor and moves from a surface, such as soil or water, into the atmosphere. This process is governed by the compound's vapor pressure and its Henry's Law constant. wikipedia.org

The vapor pressure of a substance indicates its tendency to evaporate. For many chlorinated dibenzofurans, vapor pressures are generally low, and they decrease as the number of chlorine atoms on the molecule increases. For instance, the vapor pressure of 2,8-Dichlorodibenzofuran has been reported to be very low. nih.gov This suggests that volatilization from dry soil surfaces is not a major environmental transport pathway for dichlorodibenzofurans.

The Henry's Law constant relates the concentration of a chemical in the air to its concentration in water at equilibrium. copernicus.org A higher Henry's Law constant suggests a greater tendency for the chemical to partition from water to air. While specific data for this compound is scarce, values for related compounds like 2,8-Dichlorodibenzofuran are available. henrys-law.org However, even with a potential for volatilization from water, the strong adsorption of CDFs to soil and sediment particles can significantly reduce this process. nih.gov Once sorbed, the potential for volatilization is greatly diminished. scialert.netregulations.gov

Table 2: Physicochemical Properties Influencing Volatilization for a Related Dichlorodibenzofuran Congener

| Compound | Vapor Pressure (mmHg) | Henry's Law Constant (atm·m³/mol) | Reference |

| 2,8-Dichlorodibenzofuran | 0.0000254 | 1.6 x 10⁻¹ (calculated) | nih.govhenrys-law.org |

Note: Data for this compound was not available in the reviewed literature. The presented data is for a related isomer and serves as an illustration.

Persistence and Half-Life Determination in Various Environmental Compartments

Chlorinated dibenzofurans are recognized as persistent organic pollutants, meaning they resist degradation in the environment. nih.gov The persistence of a chemical is often quantified by its half-life, which is the time it takes for half of the initial amount of the substance to be eliminated from a specific environmental compartment through degradation processes. ecetoc.org

The primary degradation pathways for CDFs in the environment are photolysis (breakdown by sunlight) and, to a lesser extent, microbial degradation. regulations.gov In the atmosphere, vapor-phase CDFs can be degraded by hydroxyl radicals, but since a significant portion is adsorbed to airborne particles, their atmospheric lifetime can be extended. regulations.gov

In soil and water, photolysis is limited to the very surface where sunlight can penetrate. regulations.gov The strong sorption of CDFs to soil and sediment particles makes them less available for degradation by microorganisms. regulations.gov As a result, the half-lives of CDFs in soil and sediment can be very long, potentially spanning years to decades. environment.govt.nzresearchgate.net For example, the half-life of dioxins, a closely related group of compounds, in soil has been estimated to be in the range of 25 to 100 years. environment.govt.nz It is expected that less-chlorinated congeners would have shorter half-lives than the more highly chlorinated ones. However, specific half-life data for this compound in soil, water, or sediment were not found in the reviewed scientific literature.

Table 3: General Persistence of Chlorinated Dibenzofurans

| Environmental Compartment | General Persistence/Half-Life | Influencing Factors | Reference |

| Soil | High / Long half-life (years to decades) | Sorption to organic matter, limited microbial degradation, limited photolysis below the surface. | regulations.govenvironment.govt.nzresearchgate.net |

| Sediment | High / Long half-life (years to decades) | Strong sorption, burial, anaerobic conditions. | scialert.netregulations.gov |

| Water | Shorter half-life at the surface due to photolysis, but partitioning to sediment is a major removal process. | Sunlight exposure, partitioning to suspended particles. | regulations.gov |

| Air | Variable, dependent on partitioning between vapor and particulate phases. | Reaction with hydroxyl radicals, wet and dry deposition. | regulations.gov |

Note: This table represents the general understanding of CDF persistence. Specific half-life values for this compound are not available in the reviewed literature.

Advanced Analytical Methodologies for 2,4 Dichlorodibenzofuran and Congeners

Comprehensive Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate and concentrate 2,4-Dichlorodibenzofuran and its congeners from complex matrices, and to remove interfering substances that could compromise the accuracy of the analysis. ca.govepa.gov

The choice of extraction method depends on the nature of the sample matrix. epa.gov

Solvent Extraction: This is a traditional and widely used technique for extracting polychlorinated dibenzofurans (PCDFs) from solid and liquid samples. researchgate.net For instance, a mixture of hexane (B92381) and acetone (B3395972) can be used to extract these compounds from soil. epa.gov Accelerated Solvent Extraction (ASE) is a more modern approach that uses elevated temperatures and pressures to enhance extraction efficiency. unil.ch

Solid-Phase Extraction (SPE): SPE is a versatile and efficient method for isolating and pre-concentrating analytes from liquid samples. researchgate.net It involves passing the sample through a solid adsorbent that retains the target compounds, which are then eluted with a small volume of solvent. researchgate.net This technique is often used in conjunction with other extraction methods for further cleanup. researchgate.net

Following extraction, cleanup and fractionation steps are essential to remove co-extracted interfering compounds. ca.govepa.gov These interferences can be present at concentrations several orders of magnitude higher than the target analytes. ca.gov

Multi-column chromatography is a common approach for cleanup. uliege.be A typical sequence might involve:

Acidic Silica (B1680970) Gel Column: To remove acid-labile interferences. uliege.be

Alumina Column: To separate PCDFs from other chlorinated compounds like polychlorinated biphenyls (PCBs). uliege.bemdpi.com

Carbon Column: To separate planar molecules like PCDFs from non-planar compounds. epa.govuliege.be

Automated cleanup systems, such as the Power-Prep system, can streamline this process, enabling rapid and reproducible fractionation of different compound groups. researchgate.net The table below summarizes common adsorbents and their applications in the cleanup of PCDF samples.

| Adsorbent | Application in PCDF Cleanup |

| Acidic Silica Gel | Removal of acid-labile interferences. uliege.be |

| Basic Alumina | Fractionation of PCDFs from PCBs. uliege.beresearchgate.net |

| Florisil | Used in combination with silica gel for simultaneous separation of PCDDs/Fs and dl-PCBs. mdpi.com |

| Activated Carbon | Separation of planar molecules (PCDFs) from non-planar compounds. epa.govuliege.be |

Extraction Methodologies (e.g., Solvent Extraction, Cloud-Point Extraction, Solid-Phase Extraction)

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS)

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS) is the gold standard for the analysis of PCDFs, including this compound. researchgate.netclu-in.org This technique combines the high separation power of capillary gas chromatography with the high mass accuracy and sensitivity of a high-resolution mass spectrometer. eurofinsus.com

Isotope dilution is a powerful quantification technique used in conjunction with HRGC-HRMS to achieve high accuracy and precision. nih.govnih.gov The method involves adding a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-labeled this compound) to the sample before extraction. eurofinsus.comnih.gov This internal standard behaves chemically and physically similarly to the native analyte throughout the extraction and cleanup process. nih.gov By measuring the ratio of the native analyte to the labeled internal standard in the final extract, accurate quantification can be achieved, compensating for any losses during sample preparation. nih.gov

Due to the large number of possible PCDF congeners and their varying toxicities, congener-specific analysis is crucial. cdc.govnih.gov HRGC-HRMS allows for the separation and quantification of individual congeners. unil.cheurofinsus.com The use of specific capillary columns, such as DB-5 and SP-2331, is recommended for the separation of different PCDF isomers. ca.gov The identification of a specific congener is based on its retention time in the gas chromatogram and the accurate mass-to-charge ratio of its molecular ions. sigmaaldrich.com The table below presents a hypothetical example of HRGC-HRMS data for the quantification of this compound.

| Analyte | Retention Time (min) | Monitored Ions (m/z) | Concentration (pg/g) |

| This compound | 25.34 | 235.97, 237.97 | 15.2 |

| ¹³C₁₂-2,4-Dichlorodibenzofuran | 25.32 | 247.97, 249.97 | N/A (Internal Standard) |

Isotope Dilution Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) offers an alternative separation technique for PCDFs. deswater.comaurora-universities.eu While not as commonly used as GC for PCDF analysis, HPLC can be effective, particularly when coupled with advanced detection methods. deswater.comwur.nl HPLC is particularly useful for separating non-volatile compounds. deswater.com

HPLC systems can be equipped with various detectors, including:

UV-Diode Array Detector (DAD): Provides spectral information that can aid in the identification of compounds. aurora-universities.euresearchgate.net

Fluorescence Detector (FLD): Offers high sensitivity for fluorescent compounds. wur.nl

Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity, allowing for the detection of trace levels of PCDFs in complex matrices. nih.gov Isotope dilution techniques can also be applied with HPLC-MS/MS to improve quantitative accuracy. nih.gov

Recent developments have focused on creating rapid and cost-effective HPLC methods for the analysis of related chlorinated compounds, which could be adapted for PCDF analysis. deswater.com

Emerging Spectroscopic and Chromatographic Techniques

The detection and quantification of this compound and its congeners at trace levels demand highly sensitive and selective analytical methods. While established methods like High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) are considered the gold standard, the scientific community continues to develop and refine techniques to improve speed, reduce costs, and enhance performance. nih.govfood-safety.com

Emerging spectroscopic techniques offer promising alternatives and complementary information to traditional mass spectrometry. Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides molecular-level information by probing the vibrational modes of molecules. mdpi.com These techniques can identify specific functional groups and chemical bonds within a molecule, offering a unique fingerprint for identification. spectroscopyonline.com For instance, Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is particularly powerful for analyzing the molecular structure of compounds. mdpi.com Advanced applications, such as Surface-Enhanced Raman Spectroscopy (SERS), can be employed for detecting very low concentrations of pollutants. spectroscopyonline.com

Fluorescence spectroscopy is another sensitive technique being explored. While not all dichlorodibenzofurans are naturally fluorescent, derivatization techniques can be employed to attach fluorescent tags, enabling highly sensitive detection. mdpi.com Furthermore, hyphenated techniques that couple spectroscopy with chromatography, such as HPLC-Infrared Spectroscopy (HPLC-IR), allow for the simultaneous separation and spectroscopic identification of compounds. longdom.org

In the realm of chromatography, Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. longdom.org By using columns with smaller particle sizes and operating at higher pressures, UHPLC achieves faster separations with superior resolution and sensitivity. longdom.org This is particularly advantageous for separating complex mixtures of dibenzofuran (B1670420) congeners. Another area of development is in "green" chromatography techniques like Supercritical Fluid Chromatography (SFC), which utilizes carbon dioxide as a mobile phase, thereby reducing the consumption of organic solvents. longdom.org

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectrometry, are indispensable for the analysis of complex environmental samples. nih.gov The coupling of HPLC with mass spectrometry (HPLC-MS) or even tandem mass spectrometry (LC/MS(n)) provides comprehensive data for both separation and structural elucidation. nih.gov These advanced methods are crucial for the early detection and identification of compounds like this compound in various matrices. nih.gov

Interactive Table 1: Comparison of Emerging Analytical Techniques

| Technique | Principle | Advantages for Dichlorodibenzofuran Analysis |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a molecular fingerprint based on vibrational modes. mdpi.com | High specificity, non-destructive, can be used for structural analysis of congeners. researchgate.net |

| UHPLC | Chromatography using smaller particle size columns at higher pressures. longdom.org | Faster analysis times, higher resolution and sensitivity, improved separation of isomers. longdom.org |

| LC/MS(n) | Liquid chromatography coupled with tandem mass spectrometry. nih.gov | Provides both separation and detailed structural information, high sensitivity and selectivity. nih.gov |

| SFC | Chromatography using a supercritical fluid (e.g., CO2) as the mobile phase. longdom.org | Reduced use of organic solvents, suitable for separating non-polar compounds. longdom.org |

Quality Assurance and Quality Control (QA/QC) in Dichlorodibenzofuran Analysis

Ensuring the reliability and accuracy of analytical data for dichlorodibenzofurans is paramount, given their environmental significance. A robust Quality Assurance/Quality Control (QA/QC) program is a fundamental requirement for any laboratory conducting such analyses. epa.goviges.or.jp QA encompasses all planned and systematic activities to ensure that quality requirements are met, while QC refers to the routine technical activities that measure and control the quality of the analysis as it is being performed. unfccc.int

A comprehensive QA/QC plan should be developed and documented, outlining all procedures from sample collection to data reporting. iges.or.jp Key elements of a QA/QC system for dichlorodibenzofuran analysis include:

Method Blanks: Analyzing a sample free of the target analyte to check for contamination introduced during the analytical process. cdc.gov No target analytes should be detected in the method blank. wa.gov

Spiked Samples: Adding a known quantity of the analyte (e.g., a standard solution of this compound) to a sample to assess the accuracy and recovery of the method. osti.gov

Isotope Dilution: This is a highly quantitative technique where a known amount of a carbon-13 labeled form of the compound is added to the sample before extraction. food-safety.com This internal standard behaves almost identically to the native analyte through extraction and cleanup, allowing for accurate correction of any losses during sample preparation. food-safety.comcdc.gov

Calibration: The instrument, typically a GC/MS system, must be calibrated using a series of standard solutions containing known concentrations of the target analytes. iwlearn.net This establishes a calibration curve against which the concentration in unknown samples is measured. Regular calibration verification checks are essential to ensure the instrument's response remains stable. epa.gov

Replicate Analysis: Analyzing the same sample multiple times to assess the precision of the method. ufz.de The results are often expressed as the relative standard deviation (RSD), which should fall within established limits. wa.gov

Performance Evaluation Samples: Participating in inter-laboratory comparison studies or analyzing certified reference materials to provide an external check on the laboratory's performance. osti.gov

For high-resolution mass spectrometry analysis, specific QC checks are critical. These include monitoring the mass spectrometer's resolving power to ensure it can distinguish between the analyte and potential interferences, and verifying the correct isotope ratios for the detected compounds. cdc.gov All QA/QC data, including instrument maintenance, calibration records, and sample results, must be meticulously documented and archived for reference and inspection. epa.goviges.or.jp

Interactive Table 2: Key QA/QC Procedures in Dichlorodibenzofuran Analysis

| QA/QC Procedure | Purpose | Acceptance Criteria Example |

| Method Blank | Assess laboratory contamination. cdc.gov | Concentration of analytes below the method detection limit. wa.gov |

| Matrix Spike Recovery | Evaluate method accuracy in a specific sample matrix. osti.gov | Recovery within 70-130% of the spiked amount (varies by method). |

| Isotope-Labeled Standard Recovery | Correct for analytical process losses for each sample. food-safety.comcdc.gov | Recovery typically between 25-150% (as per EPA Method 1613). |

| Instrument Calibration | Quantify analyte concentration. iwlearn.net | Correlation coefficient (r²) of the calibration curve > 0.99. |

| Replicate Precision (RSD) | Measure the repeatability of the method. wa.govufz.de | Relative Standard Deviation (RSD) ≤ 20% for duplicate samples. |

Toxicological Mechanisms and Structure Activity Relationships of Dichlorodibenzofurans Non Clinical

Ah Receptor (Aryl Hydrocarbon Receptor) Binding and Signal Transduction

The toxic effects of 2,4-Dichlorodibenzofuran and related halogenated aromatic hydrocarbons are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR). eaht.orgnih.gov The AhR is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH-PAS) family of proteins. wikipedia.orgmdpi.com In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90) and an AhR-interacting protein (AIP). mdpi.comftstjournal.com

Binding of a ligand, such as a dichlorodibenzofuran, to the AhR initiates a conformational change in the receptor. mdpi.com This change leads to the dissociation of the chaperone proteins and exposes a nuclear localization signal on the AhR. wikipedia.org The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. eaht.orgwikipedia.org Inside the nucleus, the AhR forms a heterodimer with another bHLH-PAS protein, the AhR nuclear translocator (ARNT). eaht.orgwikipedia.org This newly formed AhR/ARNT complex is the transcriptionally active form that can bind to specific DNA sequences. eaht.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor) to form a stable complex. bibliotekanauki.pl In the context of dichlorodibenzofurans, docking studies are employed to understand the binding interactions between these compounds and the ligand-binding domain (LBD) of the Ah receptor. ftstjournal.comnih.gov These simulations help to elucidate the structural basis for the affinity and selectivity of different congeners. nih.gov

The process typically involves creating a three-dimensional model of the human AhR-LBD, often through homology modeling using the crystal structure of a related protein like the hypoxia-inducible factor 2α (HIF-2α). ftstjournal.comnih.gov The ligand, such as this compound, is then computationally "docked" into the binding pocket of the receptor model. nih.gov The simulations calculate the binding energy and identify the most stable binding modes, revealing key interactions like hydrogen bonds and van der Waals forces between the ligand and specific amino acid residues lining the binding cavity. ftstjournal.combibliotekanauki.pl Studies have identified specific residues within the AhR's ligand-binding pocket that are crucial for controlling ligand preference and binding affinity. nih.gov While specific docking studies for this compound are not extensively detailed in the literature, the general principles derived from studies on other dioxins and furans apply. The planarity of the molecule and the position of the chlorine atoms are critical determinants of how well it fits into the receptor's binding pocket.

The binding of the AhR/ARNT heterodimer to specific DNA recognition sequences, known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs), is the pivotal step in modulating gene expression. eaht.orgwikipedia.orgmdpi.com These DREs are located in the promoter regions of target genes. eaht.org The binding of the AhR/ARNT complex to a DRE acts as a transcriptional switch, typically activating or enhancing the transcription of these adjacent genes. eaht.orgwikipedia.org

This process of using information from a gene to synthesize a functional product, like a protein, is known as gene expression. wikipedia.orgkhanacademy.org The activation of the AhR signaling pathway leads to a change in the expression of a battery of "dioxin-responsive" genes. wikipedia.org A primary and well-studied downstream cellular response is the induction of drug-metabolizing enzymes, particularly members of the Cytochrome P450 1A family (CYP1A1), as well as CYP1A2 and CYP1B1. eaht.org The regulation of these genes is a key mechanism by which the cell attempts to metabolize and eliminate the foreign chemical. eaht.org However, the persistent activation of this pathway and the sustained upregulation of these and other genes can disrupt normal cellular processes, leading to a wide range of toxic effects. eaht.orgnih.gov Signaling pathways can alter the amount of a specific protein produced by influencing both transcription (the creation of an RNA copy from DNA) and translation (the synthesis of a protein from the RNA). khanacademy.org

| Step | Description | Key Molecules Involved |

| 1. Ligand Binding | The dichlorodibenzofuran molecule enters the cell and binds to the AhR in the cytoplasm. | This compound, AhR, Hsp90, AIP |

| 2. Receptor Activation & Translocation | Ligand binding causes a conformational change, dissociation of chaperone proteins, and movement of the AhR-ligand complex into the nucleus. | AhR-ligand complex |

| 3. Dimerization | In the nucleus, the AhR-ligand complex dimerizes with the ARNT protein. | AhR-ligand complex, ARNT |

| 4. DNA Binding | The AhR/ARNT heterodimer binds to specific DNA sequences called Dioxin-Responsive Elements (DREs). | AhR/ARNT heterodimer, DREs (on DNA) |

| 5. Gene Expression Modulation | Binding to DREs initiates the transcription of target genes, leading to the production of new mRNA. | RNA Polymerase, Target Genes (e.g., CYP1A1) |

| 6. Cellular Response | The new mRNA is translated into proteins (e.g., CYP1A1 enzymes), which alter cellular function. | mRNA, Ribosomes, Proteins (e.g., CYP1A1) |

Molecular Docking and Ligand-Receptor Interaction Studies

Comparative Toxic Potency and Toxicity Equivalency Factor (TEF) Development

The TEF of a specific congener is a numerical value that represents its toxic potency relative to TCDD, which is assigned a TEF of 1.0. cdc.govepa.gov All other dioxin-like compounds have TEF values less than or equal to 1. cdc.gov The total toxic equivalency (TEQ) of a mixture is calculated by multiplying the concentration of each congener by its respective TEF and then summing the results. ccme.capops.intepa.gov This TEQ value represents the TCDD-equivalent concentration of the entire mixture, providing a single value for risk assessment purposes. pops.int

In vitro (cell-based) bioassays are crucial tools for assessing the relative potency of dioxin-like compounds and for determining the TEQ of complex environmental mixtures. nih.govwindows.net These bioassays utilize cell lines that have been engineered to produce a measurable response when the AhR pathway is activated. nih.gov A common approach is to use reporter gene assays, where cells are transfected with a plasmid containing a DRE linked to a reporter gene, such as luciferase. nih.gov

When these cells are exposed to a sample containing AhR agonists like this compound, the compounds bind to the AhR, leading to the transcription of the luciferase gene and the production of light, which can be easily quantified. nih.gov The potency of a sample or an individual congener is determined by comparing its dose-response curve to that of a TCDD standard. researchgate.net This comparison yields a relative potency (REP) value, which is an estimate of the sample's toxic potency relative to TCDD. researchgate.netepa.gov These bioassays are valuable because they integrate the effects of all AhR-active compounds in a mixture, providing a direct measure of its total dioxin-like activity. nih.gov They are often used as a screening tool to prioritize samples for more complex and expensive chemical analysis. ccme.ca

| Assay Type | Principle | Endpoint Measured | Application |

| Reporter Gene Assay (e.g., CALUX) | Genetically modified cells contain a DRE linked to a reporter gene (e.g., luciferase). AhR activation induces reporter gene expression. | Light production, fluorescence, or enzyme activity. | Determining TEQ of environmental extracts, screening for dioxin-like activity. |

| Enzyme Induction Assay (e.g., EROD) | Measures the induction of CYP1A1 enzyme activity in cultured cells (e.g., H4IIE rat hepatoma cells). | Conversion of a substrate to a fluorescent product by CYP1A1. | Assessing the relative potency of individual congeners and mixtures. |

| Competitive Binding Assay | Measures the ability of a compound to compete with radiolabeled TCDD for binding to the AhR in a cell-free system (cytosol). | Displacement of radiolabeled TCDD from the AhR. | Determining the AhR binding affinity of a compound. |

The development of TEF schemes has been an iterative, international effort based on the accumulating scientific evidence. ornl.gov The first internationally adopted TEF scheme was established by a NATO committee (NATO/CCMS) in 1988. ccme.caca.gov This initial scheme only included the 17 PCDD and PCDF congeners with chlorine atoms at the 2,3,7, and 8 positions, as these were recognized as being the most toxic. pops.int

Since then, the World Health Organization (WHO) has convened expert consultations to re-evaluate and update the TEF values. Major revisions occurred in 1998 and 2005, and most recently in 2022. ccme.capops.inteurofins.de These revisions incorporate new data from a wide range of toxicological studies, including in vivo and in vitro experiments. epa.govornl.gov The process involves compiling a database of relative potency (ReP) values from individual studies for various toxic endpoints. epa.gov The final TEF value for a congener is a consensus judgment based on this database, with a preference for data from long-term, in vivo studies when available. ornl.gov The WHO has also established separate TEF schemes for mammals, fish, and birds to account for species differences in sensitivity. ccme.ca

Table of Key TEF Scheme Developments

| Year/Scheme | Developing Body | Key Developments |

|---|---|---|

| 1988 (I-TEF) | NATO/CCMS | First internationally recognized scheme; included 17 2,3,7,8-substituted PCDDs/PCDFs. pops.intornl.gov |

| 1994 | Ahlborg et al./WHO | First global consensus TEFs; added dioxin-like PCBs to the scheme. ornl.gov |

| 1998 | WHO | Major re-evaluation; established separate TEFs for humans/mammals, fish, and birds. ccme.capops.int |

| 2005 | WHO | Re-evaluation of existing TEFs based on new data; became the most widely used scheme for many years. cdc.gov |

| 2022 | WHO | Latest re-evaluation, resulting in updated TEF values for some congeners. eurofins.de |

The toxic potency of dibenzofuran (B1670420) congeners is highly dependent on the number and position of the chlorine atoms. tandfonline.com The highest toxic and biological activity is associated with congeners that have chlorine substitutions in the lateral 2, 3, 7, and 8 positions. tandfonline.com These 2,3,7,8-substituted congeners have the greatest affinity for the Ah receptor and are the most persistent in biological tissues. tandfonline.com

Consequently, internationally recognized TEF schemes have focused almost exclusively on these 2,3,7,8-substituted congeners. pops.int Dichlorodibenzofurans, such as this compound, lack the required 2,3,7,8-substitution pattern. While they can elicit some AhR-mediated responses, their potency is significantly lower than that of TCDD or the 2,3,7,8-substituted furans. For example, a study on the AhR binding affinity of various PCBs, PCDDs, and PCDFs reported a pEC50 value of 5.33 for 2,3-Dichlorodibenzofuran. ftstjournal.com Due to their much lower toxicological potency and lower environmental concern compared to their 2,3,7,8-substituted counterparts, dichlorodibenzofuran congeners are not assigned TEF values in the WHO schemes and are generally not included in TEQ calculations for risk assessment. pops.intcdc.gov

Derivation and Evolution of International TEF Schemes for Dibenzo-p-dioxins and Dibenzofurans

Mechanistic Studies in In Vitro and Non-Mammalian In Vivo Models

The toxicological effects of this compound (2,4-DCDF) are primarily initiated by its interaction with the aryl hydrocarbon receptor (AhR). eaht.orgenvironment.govt.nz This binding event triggers a cascade of downstream cellular and molecular events that contribute to its toxicity. eaht.orgenvironment.govt.nz

Enzyme Induction and Metabolic Pathway Alterations (e.g., Cytochrome P450)

The binding of 2,4-DCDF to the AhR leads to the translocation of the receptor complex into the nucleus. eaht.org Inside the nucleus, the complex dimerizes with the AhR nuclear translocator (ARNT) protein. eaht.org This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs), which are located in the promoter regions of target genes. eaht.org This binding activates the transcription of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes, such as CYP1A1, CYP1A2, and CYP1B1. eaht.orgevotec.com

The induction of these enzymes represents a significant alteration of metabolic pathways. mdpi.comnih.gov CYPs are a family of enzymes crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. nih.gov The induction of specific CYP isoforms by 2,4-DCDF can lead to an increased rate of metabolism for other compounds, potentially altering their efficacy or toxicity. evotec.comnih.gov This can also lead to the generation of reactive metabolites, which can contribute to cellular damage. mdpi.com

| Gene/Protein | Effect of 2,4-DCDF Exposure | Mechanism |

| Cytochrome P450 1A1 (CYP1A1) | Induction | Activation of the AhR pathway, leading to increased gene transcription. eaht.org |

| Cytochrome P450 1A2 (CYP1A2) | Induction | Activation of the AhR pathway, leading to increased gene transcription. eaht.org |

| Cytochrome P450 1B1 (CYP1B1) | Induction | Activation of the AhR pathway, leading to increased gene transcription. eaht.org |

Oxidative Stress Induction and Cellular Damage Pathways

Exposure to 2,4-DCDF can lead to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. pjoes.complos.org The increased activity of CYP enzymes, induced by 2,4-DCDF, can be a source of ROS production. mdpi.com If the process of oxygenation catalyzed by these enzymes is not tightly controlled, it can lead to the formation of ROS. mdpi.com

Oxidative stress can cause damage to various cellular components, including lipids, proteins, and DNA. frontiersin.org Lipid peroxidation, the oxidative degradation of lipids, can lead to the formation of reactive products like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which can further propagate cellular damage. frontiersin.org Oxidative damage to DNA can result in mutations and strand breaks. pjoes.com Studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that it can induce the formation of free radicals, leading to DNA damage and apoptosis. pjoes.com

| Cellular Component | Effect of 2,4-DCDF-Induced Oxidative Stress | Consequence |

| Lipids | Peroxidation | Formation of reactive aldehydes (e.g., MDA, 4-HNE), membrane damage. plos.orgfrontiersin.org |

| Proteins | Oxidation, Carbonyl Formation | Altered protein function, enzyme inactivation. nih.gov |

| DNA | Adduct formation, Strand breaks | Mutations, genomic instability. pjoes.com |

Immunomodulatory Effects (mechanistic investigations)

The aryl hydrocarbon receptor is expressed in various immune cells, and its activation by ligands like 2,4-DCDF can modulate immune responses. oup.com The specific immunomodulatory effects can be complex and may involve both suppression and enhancement of immune functions depending on the context. oup.com Mechanistically, AhR activation can influence the differentiation and function of various T-cell subsets, such as regulatory T cells (Tregs) and T helper 17 (Th17) cells. nih.gov For instance, the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) has been shown to affect the balance between these T-cell populations. nih.gov

Developmental and Reproductive Mechanistic Toxicology (non-clinical, cellular and molecular investigations)

The reproductive and developmental toxicity of dioxin-like compounds, including dichlorodibenzofurans, is largely mediated through the AhR. frontiersin.org Dioxin exposure can disrupt ovarian function, leading to issues such as infertility and altered sex steroid hormone levels. frontiersin.org At the molecular level, activation of the AhR can interfere with hormonal signaling pathways. For example, TCDD has been shown to exhibit antiestrogenic activity by promoting the degradation of the estrogen receptor (ER) via the proteasome pathway. nih.govbioscientifica.com Studies on related compounds have also indicated the potential for developmental toxicity. ecetoc.orgaltex.org

Interactions with Other Halogenated Aromatic Hydrocarbons and Complex Mixtures

In the environment, exposure to 2,4-DCDF rarely occurs in isolation but rather as part of complex mixtures of halogenated aromatic hydrocarbons (HAHs), including other polychlorinated dibenzofurans (PCDFs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated biphenyls (PCBs). nih.goviloencyclopaedia.orgmsdvetmanual.com The toxicological effects of these mixtures can be complex due to interactions between the different congeners.

Environmental Remediation and Mitigation Strategies for Dichlorodibenzofuran Contamination

Biological Treatment Approaches

Biological treatments leverage the metabolic capabilities of living organisms, such as microorganisms and plants, to degrade or sequester contaminants. These methods are often considered more environmentally friendly and cost-effective than conventional physical or chemical techniques. energy.govmdpi.com

Bioremediation of chlorinated dibenzofurans relies on the enzymatic activities of specific microorganisms to break down the stable aromatic structure of these compounds. nih.gov The primary mechanisms involve either stimulating the indigenous microbial population (biostimulation) or introducing specialized microorganisms to the contaminated site (bioaugmentation). fortunejournals.comgreener-h2020.eu

Bioaugmentation involves the inoculation of contaminated sites with microbial strains that have a proven ability to degrade the target pollutants. fortunejournals.com Several bacterial strains have been identified that can degrade chlorinated dibenzofurans. For instance, bacteria possessing angular dioxygenase enzymes are crucial for initiating the degradation cascade. nih.gov This enzyme attacks the carbon atom adjacent to the ether bridge, leading to a ring-cleavage reaction that breaks down the toxic dibenzofuran (B1670420) structure. nih.gov

Research has shown that certain bacterial species can effectively co-oxidize various mono- and dichlorinated dibenzofurans. nih.govasm.org For example, Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 have demonstrated the ability to degrade 2-chlorodibenzofuran (B1219818) (2-CDF). nih.gov Similarly, Sphingomonas sp. strain RW1 has been shown to metabolize several mono- and dichlorinated dibenzofurans, converting them into corresponding chlorosalicylates. asm.org The degradation process often involves the transformation of the chlorinated dibenzofuran into intermediates like chlorosalicylates and chlorocatechols. nih.govasm.org

Biostimulation focuses on enhancing the growth and degradative activity of the native microbial communities already present in the contaminated soil or sediment. fortunejournals.comnih.gov This is typically achieved by adding nutrients, electron acceptors (like oxygen), or electron donors to the environment, thereby creating more favorable conditions for microbial metabolism. nih.govresearchgate.net While specific studies on the biostimulation for 2,4-DCDF are limited, the principle is widely applied for remediating sites contaminated with persistent organic pollutants. Adjusting environmental parameters such as nutrient levels (nitrogen and phosphorus), pH, and moisture can stimulate indigenous microorganisms capable of dehalogenating and degrading chlorinated aromatic compounds. nih.govnih.gov

| Microbial Strain | Target Compound(s) | Key Enzyme Type | Degradation Products |

| Terrabacter sp. strain DBF63 | 2-Chlorodibenzofuran (2-CDF) | Angular Dioxygenase (DFDO) | 5-Chlorosalicylic acid |

| Pseudomonas sp. strain CA10 | 2-Chlorodibenzofuran (2-CDF) | Angular Dioxygenase (CARDO) | 5-Chlorosalicylic acid |

| Sphingomonas sp. strain RW1 | Mono- and Dichlorinated Dibenzofurans | Angular Dioxygenase | Corresponding mono- and dichlorinated salicylates |

Phytoremediation is an in-situ remediation technology that utilizes plants and their associated rhizosphere microorganisms to remove, degrade, or contain environmental contaminants. energy.govnih.gov For persistent organic pollutants like dichlorodibenzofurans, the primary mechanism is often rhizoremediation, where root exudates from plants stimulate the growth and activity of soil microorganisms that can degrade the contaminants. nih.govresearchgate.net Plants can enhance the degradation of chlorinated compounds by increasing the oxygen content in the root zone and releasing compounds that support microbial metabolism. energy.gov

Several plant species have been investigated for their potential to remediate soils contaminated with dioxin-like compounds. Studies have shown that plants like alfalfa (Medicago sativa) and tall fescue (Festuca arundinacea) can significantly contribute to the reduction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in aged contaminated soil. nih.govacs.org In one long-term study, Festuca arundinacea was found to reduce the concentration of various PCDD/F congeners by 11–24% over 18 months, primarily through stimulating microbial degradation in the rhizosphere. acs.org

Other research has highlighted the potential of white clover (Trifolium repens) in reducing dibenzofuran concentrations in spiked soil. researchgate.net Furthermore, plants from the gourd family (Cucurbitaceae) have shown a capacity to take up highly hydrophobic organic compounds from the soil. researchgate.net While direct uptake and translocation (phytoextraction) of highly chlorinated compounds like 2,4-DCDF into plant tissues is generally low, the stimulation of microbial activity in the root zone remains a promising avenue for remediation. acs.org

| Plant Species | Family | Relevant Finding |

| Festuca arundinacea (Tall Fescue) | Poaceae | Significantly reduced soil concentrations of various PCDD/F congeners (11-24%) through rhizoremediation. acs.org |

| Medicago sativa (Alfalfa) | Fabaceae | Used in microcosm experiments to successfully aid the remediation of aged dioxin/furan-contaminated soil. nih.gov |

| Trifolium repens (White Clover) | Fabaceae | Demonstrated potential to reduce dibenzofuran concentrations in contaminated soil. researchgate.net |

| Cucurbita pepo (Pumpkin/Zucchini) | Cucurbitaceae | Known to have a higher ability to take up and translocate hydrophobic organic pollutants compared to other plants. researchgate.net |

Bioremediation Technologies (e.g., Bioaugmentation, Biostimulation)

Physical and Chemical Remediation Techniques

Physical and chemical remediation methods involve the use of heat, light, or chemical reagents to destroy or transform contaminants. These techniques are often faster than biological approaches but can be more energy-intensive and costly.

Photodecomposition, or photolysis, utilizes light energy, typically in the ultraviolet (UV) spectrum, to break down chemical compounds. taylorandfrancis.com For chlorinated aromatic compounds like 2,4-DCDF, photolysis can induce dechlorination, where chlorine atoms are cleaved from the aromatic rings. This process generally results in the formation of less chlorinated, and often less toxic, dibenzofuran congeners or other decomposition products. nih.gov

Laboratory studies on the photochemical degradation of 2,8-Dichlorodibenzofuran (B1206507), a structural isomer of 2,4-DCDF, demonstrated its susceptibility to photolysis. When irradiated with UV light (310 nm) in a methanol (B129727) solution, 2,8-DCDF was progressively dechlorinated to form monochlorodibenzofuran and eventually the parent compound, dibenzofuran. nih.gov The degradation was also observed, albeit to a lesser extent, when thin films of the compound were exposed to natural sunlight. nih.gov The photolysis reactions of chlorinated dibenzofurans generally follow pseudo-first-order kinetics. researchgate.net While direct photolysis can be effective, its application in soil remediation is limited by the low penetration of UV light into the soil matrix. Therefore, it is more suitable for treating contaminated water or as part of an ex-situ treatment train.

Thermal treatment involves heating contaminated materials to high temperatures to volatilize and/or destroy contaminants. Incineration and pyrolysis are two common thermal technologies used for wastes containing persistent organic pollutants like PCDD/Fs. pops.intno-burn.org

Incineration is a high-temperature oxidation process that can achieve very high destruction efficiencies for chlorinated compounds. For the destruction of halogenated hazardous compounds like PCDD/Fs, temperatures between 1,100°C and 1,200°C are considered adequate. pops.int Studies on treating heavily contaminated soils have shown that thermal treatment in a furnace system at temperatures of 750°C to 850°C, followed by a secondary combustion chamber at 1200°C, can achieve over 99.99% removal efficiency for PCDD/Fs. researchgate.net Similarly, thermal treatment of fly ash at 1450°C has been shown to reduce PCDD/F content by over 99%. aaqr.org

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an oxygen-deficient environment. mdpi.comaaqr.org Low-temperature pyrolysis (250–400°C) can effectively degrade dioxins while minimizing their de novo synthesis. mdpi.com However, thermal processes, particularly at lower temperatures or with insufficient oxygen, can sometimes lead to the formation of other toxic byproducts or less chlorinated congeners. rsc.orgresearchgate.net For instance, pyrolysis of materials containing chlorine precursors can favor the formation of PCDFs over PCDDs. researchgate.net

| Technology | Temperature Range (°C) | Matrix | Destruction & Removal Efficiency (DRE) |

| Thermal Treatment/Incineration | 750 - 1200 | Contaminated Soil | >99.99% for PCDD/Fs researchgate.net |

| Thermal Treatment | 1450 | Electric Arc Furnace Fly Ash | 99.58% for PCDD/Fs aaqr.org |

| Low-Temperature Thermal Degradation | ~350 | MSWI Fly Ash | ~99% for Dioxins nih.gov |

| Pyrolysis | 430 - 470 | Shredder Waste | Can lead to the formation of lower chlorinated PCDD/Fs. researchgate.net |

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). kirj.eewikipedia.org These radicals can aggressively attack and break down a wide range of recalcitrant organic pollutants, including chlorinated aromatic compounds. researchgate.nettaylorandfrancis.com

Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light in various combinations (e.g., UV/H₂O₂, O₃/H₂O₂), as well as Fenton and photo-Fenton reactions (Fe²⁺/H₂O₂ and UV/Fe²⁺/H₂O₂). researchgate.netmdpi.com The hydroxyl radical initiates degradation by adding to the aromatic ring or abstracting a hydrogen atom, leading to ring cleavage and mineralization of the organic compound, ideally to carbon dioxide and water. taylorandfrancis.comnih.gov